6-(4-Hexylphenyl)-6-oxohexanoic acid
Overview
Description
6-(4-Hexylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexylphenyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hexylphenyl)-6-oxohexanoic acid typically involves the reaction of 4-hexylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hexylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, where the hexylphenyl group can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
6-(4-Hexylphenyl)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(4-Hexylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activities.
Modulating signaling pathways: Affecting cellular processes such as inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties.
Hexylphenylpropanoic acid: Similar structure but different functional groups and applications.
Uniqueness
6-(4-Hexylphenyl)-6-oxohexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(4-hexylphenyl)-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPJPCDSQNIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571105 | |
Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178686-77-6 | |
Record name | 6-(4-Hexylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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